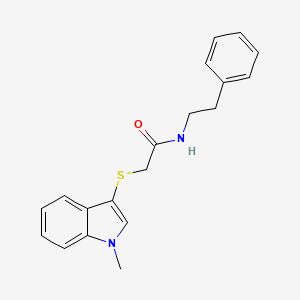

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thioether linkage and a phenethylacetamide group, making it a subject of interest for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether-indole intermediate with phenethylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced functional groups (e.g., alcohols, amines)

Substitution: Nitrated or halogenated indole derivatives

Aplicaciones Científicas De Investigación

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.

Biological Research: The compound is used in molecular docking studies to explore its interactions with various biological targets.

Chemical Biology: It serves as a probe to study the mechanisms of action of indole derivatives in biological systems.

Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide involves its interaction with molecular targets such as tubulin. By binding to the tubulin protein, the compound inhibits its polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

- 1- (4-methyl-1- (phenylsulfonyl)-1 H -indol-3-yl)ethanone

- 1- (1- (4-ethylphenylsulfonyl)-4-methyl-1 H -indol-3-yl)ethanone

Uniqueness

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is unique due to its specific combination of an indole moiety with a thioether linkage and a phenethylacetamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Actividad Biológica

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.

Synthesis

The synthesis of this compound involves various chemical reactions that incorporate indole and phenethylamine derivatives. The compound can be synthesized through a multi-step process involving thioether formation and acylation techniques. Recent studies have highlighted the efficient synthesis of related indole derivatives, which serve as precursors for the target compound .

Research indicates that this compound exhibits its biological effects primarily through the inhibition of viral replication and modulation of cellular pathways. Notably, it has been identified as a dual inhibitor of respiratory syncytial virus (RSV) and influenza A virus (IAV), demonstrating low micromolar to sub-micromolar effective concentrations (EC50) against these viruses .

Antiviral Properties

The compound has shown promise in inhibiting RSV and IAV by interfering with viral replication mechanisms. In vitro studies have demonstrated that certain derivatives possess significant antiviral activity with reduced cytotoxicity compared to existing antiviral drugs like ribavirin. For instance, compounds 14'c and 14'e were noted for their potent activity against both viruses while maintaining lower toxicity profiles .

Antiproliferative Effects

In addition to its antiviral properties, this compound has been evaluated for its antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. One derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong potential as an anticancer agent. The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, alongside inhibition of tubulin polymerization, akin to the action of colchicine .

Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of several derivatives of this compound against RSV and IAV. The results indicated that compounds derived from this scaffold could effectively inhibit viral replication with promising EC50 values ranging from 0.5 to 5 μM across different strains .

Study 2: Cancer Cell Line Testing

Another investigation assessed the antiproliferative effects on HeLa, MCF-7, and HT-29 cancer cell lines. The study reported that the most active derivative not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways .

Data Summary

| Biological Activity | Cell Line/Pathogen | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | RSV | 0.5 - 5 μM | Viral replication inhibition |

| Antiviral | IAV | Low micromolar | Viral replication inhibition |

| Antiproliferative | HeLa | 0.52 μM | Apoptosis induction |

| Antiproliferative | MCF-7 | 0.34 μM | Tubulin polymerization inhibition |

Propiedades

IUPAC Name |

2-(1-methylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-21-13-18(16-9-5-6-10-17(16)21)23-14-19(22)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTLQXATCSVELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.